molecular formula C10H6O4 B100405 5-Phenyloxolane-2,3,4-trione CAS No. 16416-27-6

5-Phenyloxolane-2,3,4-trione

Cat. No. B100405
CAS RN: 16416-27-6
M. Wt: 190.15 g/mol
InChI Key: OIYUNDWAIWJGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.

Scientific Research Applications

5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.

Mechanism of Action

The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyloxolane-2,3,4-trione can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.

Future Directions

There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of 5-Phenyloxolane-2,3,4-trione could lead to new applications in scientific research.

Synthesis Methods

The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

properties

CAS RN

16416-27-6

Product Name

5-Phenyloxolane-2,3,4-trione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

5-phenyloxolane-2,3,4-trione

InChI

InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H

InChI Key

OIYUNDWAIWJGBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2

synonyms

4-PDOB
4-phenyl-2,3-dioxo-2-buten-4-olide

Origin of Product

United States

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